REACTION_CXSMILES
|
CI.[Al].C(O)=O.[C:7]([O:10][CH3:11])(=[O:9])[CH3:8].[C]=O.C(O)(=O)C>O.O.O.[Rh](Cl)(Cl)Cl>[CH:7]([O:10][CH3:11])=[O:9].[C:7]([O:10][CH3:11])(=[O:9])[CH3:8] |f:6.7.8.9,^3:11|
|
Name
|
|
Quantity
|
931 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4.9 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.[Rh](Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 31 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 72 mmol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |